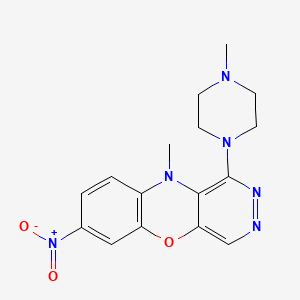
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of the nitro group and the piperazinyl moiety in its structure contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- typically involves multi-step organic reactions. The process begins with the formation of the pyridazine ring, followed by the introduction of the benzoxazine moiety. The methyl and nitro groups are then added through nitration and alkylation reactions, respectively. Common reagents used in these reactions include nitric acid, sulfuric acid, and methyl iodide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The piperazinyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted piperazinyl compounds, and hydrolyzed fragments of the original molecule. These products can further undergo additional chemical transformations, expanding the range of possible derivatives.
Wissenschaftliche Forschungsanwendungen
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazinyl moiety may also contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity and resulting in therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 7-chloro-10-methyl-1-(4-methyl-1-piperazinyl)-
- 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-chloro-
Uniqueness
Compared to similar compounds, 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- stands out due to the presence of the nitro group, which imparts unique chemical reactivity and potential biological activity. The combination of the nitro group with the piperazinyl moiety enhances its versatility in chemical synthesis and its potential as a bioactive molecule.
Eigenschaften
CAS-Nummer |
64610-56-6 |
|---|---|
Molekularformel |
C16H18N6O3 |
Molekulargewicht |
342.35 g/mol |
IUPAC-Name |
10-methyl-1-(4-methylpiperazin-1-yl)-7-nitropyridazino[4,5-b][1,4]benzoxazine |
InChI |
InChI=1S/C16H18N6O3/c1-19-5-7-21(8-6-19)16-15-14(10-17-18-16)25-13-9-11(22(23)24)3-4-12(13)20(15)2/h3-4,9-10H,5-8H2,1-2H3 |
InChI-Schlüssel |
VVADORCLTUGIOY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C3C(=CN=N2)OC4=C(N3C)C=CC(=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



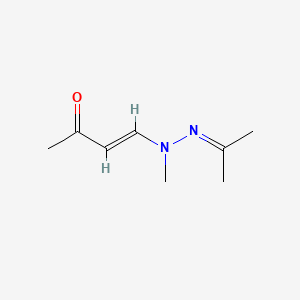
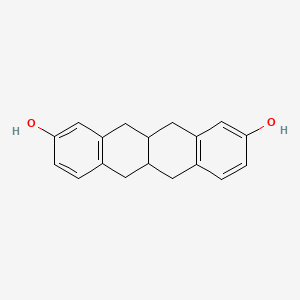
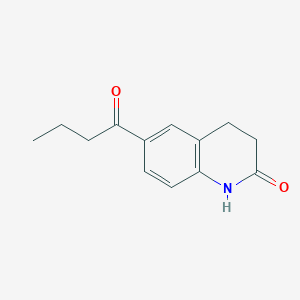
![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)
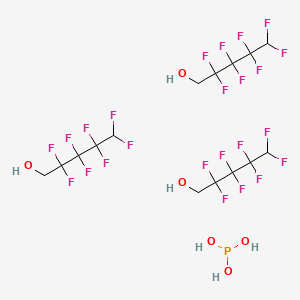

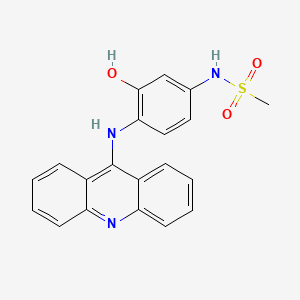
![N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide](/img/structure/B14493753.png)
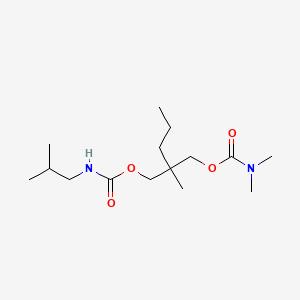
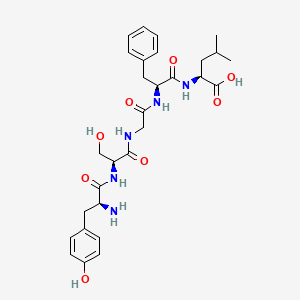
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)


